Selective PC-PLC Inhibition with Defined Phospholipase Isozyme Counter-Screening Data
D609 exhibits selective inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) with a Ki of 6.4 μM, while demonstrating no measurable inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), phospholipase A2 (PLA2), or phospholipase D (PLD) at concentrations up to 50 μM. This selectivity profile, validated through direct enzyme assays, provides a defined target engagement window for PC-PLC-dependent signaling studies. [1]
| Evidence Dimension | Enzyme inhibition selectivity (Ki) |
|---|---|
| Target Compound Data | PC-PLC: Ki = 6.4 μM |
| Comparator Or Baseline | PI-PLC, PLA2, PLD: no inhibition up to 50 μM |
| Quantified Difference | ≥7.8-fold selectivity window for PC-PLC over other phospholipases |
| Conditions | In vitro enzymatic assays; bacterial PI-PLC, bovine pancreatic PLA2, phospholipase D |
Why This Matters
This validated selectivity profile ensures that observed cellular phenotypes can be attributed to PC-PLC inhibition with minimal confounding off-target effects on other phospholipase pathways.
- [1] Bertin Bioreagent. D609 (potassium salt) - Product Datasheet (CAT N°: 13307). View Source
